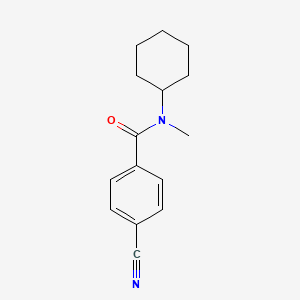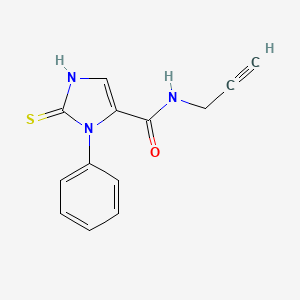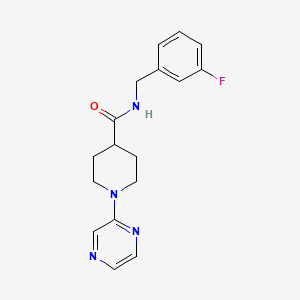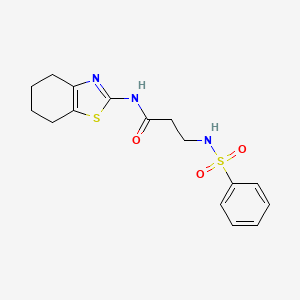![molecular formula C17H15N3O2 B7466146 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7466146.png)
3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one, also known as THPI, is a small molecule compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. THPI is a heterocyclic compound that contains a pyridine and an indole ring, which makes it a versatile scaffold for the design of novel drugs.
作用机制
The mechanism of action of 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one involves the inhibition of protein kinases, which are enzymes that regulate various cellular processes such as cell growth, proliferation, and differentiation. 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one specifically targets the ATP-binding site of protein kinases, which prevents the transfer of phosphate groups to downstream substrates. This results in the inhibition of downstream signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one has been shown to have a range of biochemical and physiological effects. In cancer cells, 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one inhibits the activity of protein kinases such as AKT, which is involved in cell survival and proliferation. 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation, 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one inhibits the production of inflammatory cytokines such as TNF-α and IL-1β, which reduces the recruitment of immune cells to the site of inflammation. Additionally, 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one is its versatility as a scaffold for the design of novel drugs. The pyridine and indole rings in 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one provide a range of functional groups that can be modified to improve its pharmacological properties. Additionally, 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for drug development. One of the limitations of 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one is its low solubility in water, which can limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research and development of 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one. One direction is to optimize the synthesis method to improve the yield and purity of 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one. Another direction is to design and synthesize analogs of 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one that have improved pharmacological properties such as increased solubility and potency. Additionally, further studies are needed to elucidate the specific protein kinases that are targeted by 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one and the downstream signaling pathways that are affected. This will provide insight into the potential therapeutic applications of 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one in various diseases.
合成方法
The synthesis of 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one involves the reaction of 1H-pyridin-2-one with 1,3,4,5-tetrahydroindole-2-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds via an amide bond formation between the carboxylic acid and the pyridinone, followed by cyclization to form the 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one scaffold. The yield of 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one synthesis is typically around 50-60%.
科学研究应用
3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. Inhibition of protein kinases can lead to the suppression of cancer cell growth and proliferation. 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-1β. Additionally, 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-16-12(5-3-8-18-16)17(22)20-9-7-15-13(10-20)11-4-1-2-6-14(11)19-15/h1-6,8,19H,7,9-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFDDVQJODTGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,5-ditert-butylbenzoate](/img/structure/B7466069.png)



![N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7466097.png)
![1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7466109.png)


![(E)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7466132.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(3-methoxyphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B7466137.png)
![1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione](/img/structure/B7466140.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466165.png)
![N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B7466182.png)